6-Bromo-3-cyano-4-methylcoumarin: Synthetic Utility as Halogen-Exchange Intermediate
6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0) is specifically identified as a key intermediate for preparing methine dyes and bioactive compounds, with its brominated structure enabling halogen-exchange reactions essential for synthesizing chromophoric systems . In contrast, the non-brominated parent scaffold 3-cyano-4-methylcoumarin (CAS 68143-62-8) lacks this synthetic handle for halogen-exchange chemistry, limiting its utility in cross-coupling and substitution-based derivatization strategies . The target compound can be prepared via iodine-mediated one-pot synthesis by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile under microwave or thermal conditions, yielding product with a reported purity specification of 97% .
| Evidence Dimension | Synthetic handle availability for halogen-exchange and cross-coupling reactions |
|---|---|
| Target Compound Data | Contains bromine atom at 6-position, enabling halogen-exchange and cross-coupling reactions; purity specification 97% |
| Comparator Or Baseline | 3-Cyano-4-methylcoumarin (CAS 68143-62-8): no halogen substitution, no halogen-exchange handle; purity specification min. 95% |
| Quantified Difference | Present vs. absent synthetic handle; purity difference 97% vs. 95% (vendor-specified) |
| Conditions | Synthetic elaboration context; vendor quality specifications |
Why This Matters
Procurement decisions for synthetic building blocks hinge on the presence of functional handles enabling downstream derivatization; the 6-bromo substitution provides a discrete reactive site unavailable in non-halogenated analogs.
